molecular formula C24H32O15 B013619 Hexa-O-acetyl-lactal CAS No. 51450-24-9

Hexa-O-acetyl-lactal

Cat. No. B013619
CAS RN: 51450-24-9
M. Wt: 560.5 g/mol
InChI Key: RCDAESHZJBZWAW-AXHDHDPASA-N
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Description

Hexa-O-acetyl-lactal is a derivative of lactal, a compound of interest in various chemical and biochemical research areas. It has been extensively studied for its unique molecular structure, synthesis methods, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of Hexa-O-acetyl-lactal involves various chemical reactions aimed at introducing acetyl groups into the lactal molecule. Techniques such as acid decyclization have been utilized for the synthesis of glycosphyngolipids, demonstrating the compound's utility in complex organic synthesis (Tolstikov et al., 1991).

Molecular Structure Analysis

The molecular structure of Hexa-O-acetyl-lactal has been studied using NMR techniques and molecular mechanics calculations, revealing a conformational behavior indicative of its complex structure (Rivera‐Sagredo & Jiménez‐Barbero, 1992).

Chemical Reactions and Properties

Hexa-O-acetyl-lactal undergoes various chemical reactions, including regioselective enzymatic hydrolysis, demonstrating its reactivity and potential for selective synthesis. Such reactivity is crucial for its application in the synthesis of complex organic molecules (Bavaro et al., 2013).

Scientific Research Applications

  • Biotechnology and Biomedical Applications : Hexa-O-acetyl-lactal derivatives have been utilized in the immobilization of enzymes for enhanced stability and functionality. For instance, immobilized recombinant β-d-N-Acetyl-hexosaminidase A on polylactic acid (PLA) films shows promise for biotechnological and biomedical applications due to its improved stability (Calzoni et al., 2021).

  • Chemical Structure and Properties : The solution conformation of lactal and its hexa-O-acetyl derivative has been analyzed, revealing restricted flexibility and different conformations in various solvents, which is significant in understanding its chemical behavior (Rivera-Sagredo & Jiménez-Barbero, 1992).

  • Synthesis of Oligosaccharides and Glycoconjugates : The lipase-catalyzed regioselective synthesis of penta-O-acetyl-3-hydroxylactal, a derivative of hexa-O-acetyl-lactal, enables efficient synthesis of oligosaccharides and glycoconjugates, which are vital in numerous biological processes (Filice et al., 2009).

  • Enzymatic Applications : Studies have also explored the enzymatic characteristics of hexa-O-acetyl-lactal derivatives in various contexts, such as its role in rabbit lacrimal glands (Andersson et al., 2004), and the regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in green non-aqueous mediums (Bavaro et al., 2013).

  • Medical Research : The compound has been investigated in medical research, such as in studies on L-Acetylcarnitine for treating hepatic coma in cirrhotic patients (Malaguarnera et al., 2006) and for its antidepressant effects in elderly patients (Bersani et al., 2013).

properties

IUPAC Name

[(2R,3S,4R)-4-acetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21+,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDAESHZJBZWAW-AXHDHDPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexa-O-acetyl-lactal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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